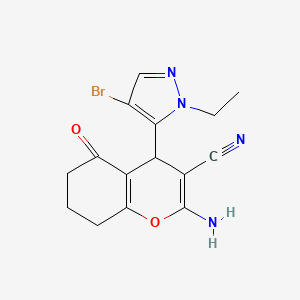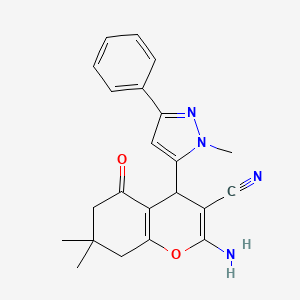![molecular formula C18H22N6O2S2 B10927244 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927244.png)
N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(methylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(methylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Piperidine Ring: This involves the cyclization of a suitable precursor, often through a Mannich reaction.
Formation of the Thiadiazole Ring: This is typically synthesized via the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling Reactions: The final step involves the coupling of these ring systems under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired purity and quantity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(methylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(methylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(methylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(methylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine: can be compared with other compounds containing similar ring systems, such as:
Uniqueness
The uniqueness of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(methylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine lies in its combination of these three distinct ring systems, which may confer unique biological activities and chemical properties not observed in simpler analogs.
Properties
Molecular Formula |
C18H22N6O2S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H22N6O2S2/c1-28(25,26)24-11-7-15(8-12-24)17-20-21-18(27-17)19-16-9-10-23(22-16)13-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13H2,1H3,(H,19,21,22) |
InChI Key |
VDJSDTFZECHWTD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10927164.png)
![N-({2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10927178.png)


![N,N'-pyridine-2,6-diylbis{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide}](/img/structure/B10927190.png)
![3-(2-fluorophenyl)-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927196.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl benzoate](/img/structure/B10927199.png)
![4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl 4-chlorobenzoate](/img/structure/B10927208.png)
![6-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927215.png)
![N-{3-[(propan-2-ylcarbamothioyl)amino]phenyl}acetamide](/img/structure/B10927238.png)

![Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10927252.png)

![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10927271.png)
